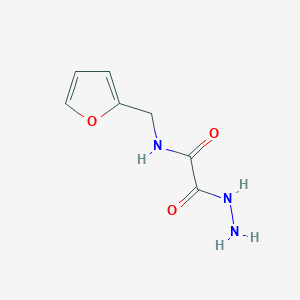
1,1-Bis(4-bromophenyl)-2,2-dichloroethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is an organic compound with the molecular formula C14H8Br2Cl2 It is a derivative of dichloroethylene, where two hydrogen atoms are replaced by bromophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene typically involves the reaction of 4-bromobenzyl chloride with dichloroethylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(4-bromophenyl)-2,2-dichloroethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of less chlorinated or brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of less halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(4-bromophenyl)-2,2-dichloroethylene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(4-chlorophenyl)-2,2-dichloroethylene: Similar structure but with chlorine atoms instead of bromine.
1,1-Bis(4-fluorophenyl)-2,2-dichloroethylene: Fluorine atoms replace the bromine atoms.
1,1-Bis(4-methylphenyl)-2,2-dichloroethylene: Methyl groups replace the bromine atoms.
Uniqueness
1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is unique due to the presence of bromine atoms, which impart distinct chemical properties, such as higher reactivity and specific interactions with other molecules. This makes it valuable for applications requiring these unique characteristics.
Propiedades
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMOLSVHRUAQPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323387 |
Source


|
| Record name | 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21655-73-2 |
Source


|
| Record name | NSC403874 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)
![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)





![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)




